molecular formula C20H12Cl3NO2 B2849464 N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide CAS No. 317336-32-6

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide

Cat. No.: B2849464
CAS No.: 317336-32-6
M. Wt: 404.67
InChI Key: BHWFCLXNSXQGGY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide is a chemical compound with the molecular formula C20H13Cl3NO2

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products

Safety and Hazards

The safety data sheet for a related compound, “2’-BENZOYL-2,4’-DICHLOROACETANILIDE”, indicates that it causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide typically involves the condensation of 2-benzoyl-4-chloroaniline with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules. This compound’s specific structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3NO2/c21-14-6-7-18(17(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-8-15(22)10-16(23)9-13/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWFCLXNSXQGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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